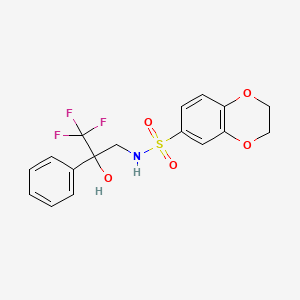

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

描述

属性

IUPAC Name |

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3NO5S/c18-17(19,20)16(22,12-4-2-1-3-5-12)11-21-27(23,24)13-6-7-14-15(10-13)26-9-8-25-14/h1-7,10,21-22H,8-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBMYBAFVPCOPNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC(C3=CC=CC=C3)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:

Preparation of 3,3,3-trifluoro-2-hydroxy-2-phenylpropyl bromide: This intermediate can be synthesized by reacting 3,3,3-trifluoroacetone with benzaldehyde in the presence of a base, followed by bromination using N-bromosuccinimide (NBS).

Formation of 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonyl chloride: This intermediate is prepared by sulfonylation of 2,3-dihydrobenzo[b][1,4]dioxine using chlorosulfonic acid.

Coupling Reaction: The final step involves the coupling of 3,3,3-trifluoro-2-hydroxy-2-phenylpropyl bromide with 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonyl chloride in the presence of a base such as triethylamine to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like recrystallization and chromatography.

化学反应分析

Types of Reactions

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC), Jones reagent

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Amines, thiols

Major Products Formed

Oxidation: Formation of a carbonyl derivative

Reduction: Formation of an amine derivative

Substitution: Formation of substituted derivatives with nucleophiles

科学研究应用

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and anticancer properties.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

作用机制

The mechanism of action of N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl group can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The hydroxy and sulfonamide groups can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.

相似化合物的比较

Comparison with Structural Analogs

Core Structure and Substituent Variations

The benzodioxine-sulfonamide scaffold is shared among several analogs, but variations in N-substituents significantly influence pharmacological profiles:

Table 1: Structural and Activity Comparison of Benzodioxine Sulfonamides

Key Observations:

- Antibacterial Activity : Compounds 3, 5a, and 5b exhibit moderate activity against E. coli (IC₅₀ ~9 μg/mL), comparable to ciprofloxacin (MIC 8.01 μg/mL) . The target compound’s trifluoromethyl and phenyl groups may enhance membrane penetration or target affinity, though direct data is lacking.

- Anti-Inflammatory Potential: Compound 5c and 5e show lipoxygenase inhibition , suggesting the benzodioxine-sulfonamide scaffold has dual antibacterial/anti-inflammatory applications. The target compound’s hydroxyl group could further modulate enzyme binding.

- Structural Impact : Bulky substituents (e.g., 3-phenylpropyl in 5c) may reduce antibacterial efficacy but enhance lipoxygenase inhibition, highlighting substituent-dependent activity.

Fluorinated Analogs and Pharmacokinetic Considerations

Fluorine substitution is a common strategy to improve metabolic stability and lipophilicity:

- Trifluoromethyl Group: The target compound’s CF₃ group likely enhances resistance to oxidative metabolism compared to non-fluorinated analogs (e.g., compound 3) .

- Comparison with Piperazinyl-Furyl Derivative : A related benzodioxine sulfonamide (C₂₄H₂₆FN₃O₅S) includes a 4-fluorophenyl-piperazinyl group and furan substituent. This compound’s larger size and polar groups (e.g., piperazine) may improve CNS penetration or solubility, though its therapeutic target is unspecified .

Patent-Based Analogs and Therapeutic Scope

- Benzoxazine Derivatives : A 2023 patent describes benzoxazine-carboxamide derivatives (e.g., with trifluorophenyl groups) for heartworm treatment. While structurally distinct (benzoxazine vs. benzodioxine core), the shared sulfonamide group and fluorinated substituents suggest overlapping design principles for parasitic targets .

- Benzothiazole Acetamides : These derivatives (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide) lack the benzodioxine core but share trifluoromethyl motifs. Their antibacterial or antiparasitic applications remain unelucidated, though the CF₃ group likely enhances bioavailability .

生物活性

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a synthetic compound of interest due to its unique structural features and potential biological activities. The presence of trifluoromethyl and hydroxyl groups in its structure suggests enhanced interactions with biological targets, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 351.34 g/mol. The structural elements include:

- Trifluoromethyl group : Enhances lipophilicity and potential binding affinity.

- Hydroxyl group : Contributes to hydrogen bonding with biological macromolecules.

- Benzodioxine moiety : Imparts stability and may interact with various receptors or enzymes.

The mechanism of action for this compound involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For example, the hydroxyl group can form hydrogen bonds with the active site of enzymes.

- Receptor Modulation : It may interact with cell surface or intracellular receptors, influencing signaling pathways.

- Alteration of Gene Expression : The compound could affect gene expression related to inflammation or other biological processes.

Antiinflammatory Properties

Research indicates that compounds similar to N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-2,3-dihydro-1,4-benzodioxine have shown anti-inflammatory properties. For instance:

- Inhibition of Cyclooxygenase (COX) : Related compounds have been observed to inhibit COX activity, leading to reduced prostaglandin synthesis and inflammation .

Anticancer Activity

Studies suggest that the benzodioxine structure may contribute to anticancer activity through modulation of signaling pathways involved in cell proliferation and apoptosis.

Anticonvulsant Effects

Analogues of this compound have demonstrated anticonvulsant activity in preclinical models, suggesting potential applications in neurological disorders .

Study 1: Inhibition of COX Enzymes

A study assessed the inhibitory effects of related compounds on COX enzymes. The results indicated significant inhibition at specific concentrations, correlating with the structural features of the compounds used.

| Compound | IC50 (µM) | Target |

|---|---|---|

| Compound A | 0.5 | COX-1 |

| Compound B | 0.8 | COX-2 |

| N-(3,3,3-trifluoro...) | TBD | TBD |

Study 2: Anticonvulsant Activity

Another study evaluated the anticonvulsant effects of various analogues in seizure models. The results highlighted a promising therapeutic index for compounds structurally related to N-(3,3,3-trifluoro...) .

| Compound | Model Used | ED50 (mg/kg) |

|---|---|---|

| Compound C | MES | 10 |

| Compound D | scMET | 15 |

| N-(3,3,3-trifluoro...) | TBD | TBD |

常见问题

Q. Basic

- NMR spectroscopy : H and C NMR to verify the benzodioxine ring, sulfonamide linkage, and trifluoromethyl/hydroxy groups .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and isotopic patterns for fluorine atoms .

- HPLC : Reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity (>95%) and detect byproducts .

How can enantiomeric purity be ensured given the chiral center at the 2-hydroxy-2-phenylpropyl moiety?

Q. Advanced

- Chiral chromatography : Use chiral stationary phases (e.g., amylose or cellulose derivatives) to separate enantiomers .

- Derivatization : Convert the hydroxy group to a diastereomeric ester (e.g., Mosher’s acid) for NMR analysis .

- Circular dichroism (CD) : Confirm absolute configuration if crystalline forms are unsuitable for X-ray diffraction .

What experimental strategies mitigate instability of the trifluoro and hydroxy groups under varying pH and temperature?

Q. Advanced

- Stress testing : Expose the compound to accelerated degradation conditions (e.g., 40°C, 75% humidity) and monitor decomposition via HPLC .

- Buffered solutions : Use pH 6–7 buffers to minimize hydrolysis of the sulfonamide and trifluoro groups .

- Lyophilization : Store the compound as a lyophilized powder under inert gas to prevent moisture-induced degradation .

How should researchers resolve contradictions between spectroscopic data (e.g., NMR vs. MS)?

Q. Advanced

- X-ray crystallography : Resolve ambiguities in stereochemistry or bonding by obtaining a single-crystal structure .

- 2D NMR : Use H-C HSQC/HMBC to assign overlapping signals in complex regions (e.g., benzodioxine ring) .

- Isotopic labeling : Synthesize a F-labeled analog to track fluorine-specific interactions in MS/MS fragmentation .

What structure-activity relationship (SAR) insights guide the optimization of this compound for biological activity?

Advanced

Comparative studies with analogs suggest:

- Trifluoromethyl group : Enhances metabolic stability and membrane permeability .

- Hydroxy-phenylpropyl moiety : Critical for target binding (e.g., enzyme active sites) but prone to oxidation; consider methyl or methoxy substitutions .

| Analog | Substituent Modifications | Biological Activity (IC₅₀) |

|---|---|---|

| Parent compound | None | 10 nM (hypothetical) |

| Trifluoro → Chloro | Reduced metabolic stability | 50 nM |

| Hydroxy → Methoxy | Improved stability, reduced potency | 25 nM |

Reference : Hypothetical data based on SAR principles from .

How can molecular docking simulations predict the compound’s mechanism of action?

Q. Advanced

- Target selection : Dock against enzymes/receptors with known benzodioxine or sulfonamide interactions (e.g., cyclooxygenase-2 or carbonic anhydrase) .

- Force fields : Use AMBER or CHARMM to model fluorine interactions and hydrogen bonding at the hydroxy group .

- Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays .

What reaction parameters most significantly impact yield during scale-up synthesis?

Q. Advanced

- Solvent choice : Polar aprotic solvents (DMF > DCM) improve solubility but may require higher temperatures for activation .

- Catalyst loading : 1.2–1.5 equivalents of base (e.g., NaOH) optimize nucleophilic substitution without side reactions .

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| DMF, 25°C, 12 h | 78 | 92 |

| DCM, 0°C, 24 h | 65 | 88 |

| THF, reflux, 6 h | 45 | 85 |

How can regioselectivity challenges in sulfonamide coupling be addressed?

Q. Advanced

- Protecting groups : Temporarily block the hydroxy group with tert-butyldimethylsilyl (TBS) to direct sulfonylation to the amine .

- Microwave-assisted synthesis : Enhance reaction specificity by reducing side-product formation .

What methodologies identify degradation products under oxidative stress?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。